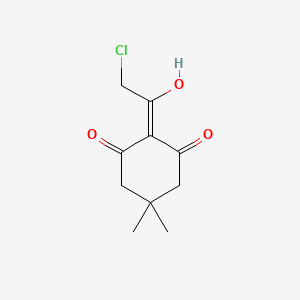
2-(2-Chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexene ring with a ketone group, a chloroacetyl group, and a hydroxyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-Cyclohexen-1-one with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound often involves catalytic oxidation of cyclohexene, followed by subsequent reactions to introduce the chloroacetyl and hydroxyl groups. The use of vanadium catalysts and hydrogen peroxide is common in the oxidation step .
化学反应分析
Types of Reactions
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of fragrances and other fine chemicals.
作用机制
The mechanism by which 2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- exerts its effects involves interactions with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the chloroacetyl group can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that modulate biological pathways .
相似化合物的比较
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the chloroacetyl and hydroxyl groups.
2-Cyclopenten-1-one: A structurally similar compound with a five-membered ring.
3-Methyl-2-cyclohexenone: A methyl-substituted analog.
Uniqueness
2-Cyclohexen-1-one, 2-(chloroacetyl)-3-hydroxy-5,5-dimethyl- is unique due to the presence of both chloroacetyl and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to its analogs .
属性
CAS 编号 |
99483-06-4 |
|---|---|
分子式 |
C10H13ClO3 |
分子量 |
216.66 g/mol |
IUPAC 名称 |
2-(2-chloro-1-hydroxyethylidene)-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C10H13ClO3/c1-10(2)3-6(12)9(7(13)4-10)8(14)5-11/h14H,3-5H2,1-2H3 |
InChI 键 |
OKDUSWQVYVZEDC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)C(=C(CCl)O)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















